Lecithin
Overview
Description
Palmitoyl-Linoleoyl Phosphatidylcholine is a type of phosphatidylcholine, which belongs to the class of organic compounds known as glycerophosphocholines. These compounds are characterized by the attachment of two fatty acids to a glycerol backbone through ester linkages. In this case, the fatty acids are palmitic acid and linoleic acid .
Scientific Research Applications
Palmitoyl-Linoleoyl Phosphatidylcholine has a wide range of applications in scientific research:
Biochemical Analysis
Biochemical Properties
1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine interacts with a variety of enzymes, proteins, and other biomolecules. As a phospholipid, it is a key component of cell membranes and can interact with membrane proteins to influence their function
Cellular Effects
The presence of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine in cell membranes can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the formation of cell membranes and can influence the function of membrane proteins
Metabolic Pathways
1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is involved in lipid metabolism pathways. It can interact with various enzymes and cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-Linoleoyl Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid and linoleic acid anhydrides. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC) with an Inertsil Prep ODS column .
Industrial Production Methods
In industrial settings, the production of Palmitoyl-Linoleoyl Phosphatidylcholine often involves the enzymatic treatment of dipalmitoylphosphatidylcholine (DPPC) and dilinoleoylphosphatidylcholine (DLPC) using phospholipase A2. This enzyme selectively hydrolyzes the fatty acid at the sn-2 position, allowing for the subsequent esterification with linoleic acid .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-Linoleoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most studied reactions is lipid peroxidation, which involves the oxidation of the unsaturated linoleic acid moiety .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products
The major products formed from the oxidation of Palmitoyl-Linoleoyl Phosphatidylcholine are lipid hydroperoxides and aldehydes .
Mechanism of Action
Palmitoyl-Linoleoyl Phosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a substrate for enzymes such as phospholipase A2, leading to the release of bioactive lipid mediators . The molecular targets and pathways involved include the modulation of membrane-bound receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Dilinoleoyl Phosphatidylcholine (DLPC): Contains two linoleic acid moieties.
Dipalmitoyl Phosphatidylcholine (DPPC): Contains two palmitic acid moieties.
Linoleoyl-Palmitoyl Phosphatidylcholine (LPPC): Similar to Palmitoyl-Linoleoyl Phosphatidylcholine but with the fatty acids in reversed positions.
Uniqueness
Palmitoyl-Linoleoyl Phosphatidylcholine is unique due to its specific combination of palmitic acid and linoleic acid, which provides a balance between saturated and unsaturated fatty acids. This combination influences its oxidative stability and its role in modulating membrane properties .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-ZTIMHPMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334203 | |
Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |
Record name | Lecithins | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lecithin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5816 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PC(16:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
17708-90-6, 8002-43-5 | |
Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lecithin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15834 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lecithins | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lecithins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PC(16:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236-237 °C | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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